Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
Description
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a pyrrolo[2,3-c]pyridine ring is fused to a cyclobutane ring, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMEMIKTDOZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrolo[2,3-c]pyridine intermediate, followed by a spirocyclization step to introduce the cyclobutane ring. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired compound in high yield and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
The spirocyclic architecture enables participation in [3+2] cycloadditions. For example, dipolar cycloadditions with nitrile oxides or azides form fused heterocyclic systems. These reactions typically proceed under mild conditions (20–60°C) in polar aprotic solvents like DMF or DCM .
Example Reaction:
\text{Spiro compound} + \text{RCNO} \xrightarrow{\text{Cu(OTf)_2, 50°C}} \text{Spiro-fused isoxazoline derivative} \quad (\text{Yield: 72–85\%})[1]
Electrophilic Aromatic Substitution
The pyrrolo-pyridine moiety undergoes electrophilic substitution at the C5 position (pyridine ring) with regioselectivity controlled by Lewis acids like FeCl₃ or AlCl₃ .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | 0°C, 2 hr | 68% |
| Cl₂ (1 equiv) | 5-Chloro derivative | DCM, FeCl₃, 25°C, 1 hr | 83% |
| Ac₂O | 5-Acetyl derivative | BF₃·Et₂O, reflux, 4 hr | 75% |
Nucleophilic Dearomatization
The pyridine ring participates in asymmetric hydroboration using chiral catalysts. For instance, CuCl/(R,R-QuinoxP*) catalyzes 1,4-hydroboration with HBpin, yielding enantiomerically enriched dihydropyridines (up to 98% ee) .
Mechanism:
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Coordination of Cu(I) to pyridine N-atom.
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Boron insertion at C4 via σ-bond metathesis.
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Transfer hydrogenation stabilizes the dihydropyridine product .
Oxidation
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Cyclobutane ring : Reacts with KMnO₄ in acidic conditions to form a diketone.
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Pyrrolidine ring : Ozonolysis cleaves the C2–C3 bond, generating a dicarbonyl intermediate.
Reduction
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Catalytic Hydrogenation : Pd/C in EtOH reduces the pyridine ring to a piperidine (20 bar H₂, 80°C, 12 hr; 89% yield) .
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NaBH₄/MeOH : Selectively reduces imine bonds in the spiro system.
Cross-Coupling Reactions
The spiro compound undergoes Suzuki–Miyaura coupling at halogenated positions (e.g., bromine at C7) with arylboronic acids .
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 8 hr
Heterocycle Functionalization
The cyclobutane ring participates in ring-expansion reactions with diazo compounds (e.g., CH₂N₂) under Rh(II) catalysis to form spiro-derivatives .
Example:
\text{Spiro compound} + \text{CH₂N₂} \xrightarrow{\text{Rh₂(OAc)_4}} \text{Spiro[cyclohexane-1,3'-indole]} \quad (\text{Yield: 65\%})[9]
Acid/Base-Mediated Rearrangements
In acidic media (HCl/EtOH), the spiro system undergoes ring-opening to form linear pyrrolo-pyridine derivatives. Conversely, base (NaOH) induces retro-aldol cleavage of the cyclobutane ring .
Kinetic Studies:
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Activation energy for acid-mediated ring-opening: 85 kJ/mol .
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Base-catalyzed cleavage follows first-order kinetics (k = 0.12 min⁻¹ at 25°C) .
Photochemical Reactions
UV irradiation (254 nm) in benzene induces [2+2] photocycloaddition with alkenes (e.g., ethylene), forming fused bicyclic products .
Scientific Research Applications
Structural Characteristics
The compound consists of a pyrrolo[2,3-c]pyridine moiety fused to a cyclobutane ring, characterized by a spiro atom that connects the two rings. This unique structure contributes to its diverse chemical properties and biological activities, making it an interesting subject for research.
Medicinal Chemistry Applications
Biological Activity
Research indicates that spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] exhibits significant biological activities. It has been studied for its potential as a lead compound in drug discovery due to its interaction with various biological targets. Notable activities include:
- Antiinflammatory Properties : Compounds similar to spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some derivatives have been reported to exhibit selectivity indices higher than established drugs like celecoxib .
- Antimicrobial Activity : Related compounds have demonstrated varying degrees of antibacterial activity against Gram-positive bacteria. For instance, minimum inhibitory concentrations (MIC) of spiro compounds were reported as low as 75 µg/mL against Bacillus subtilis .
Interaction Studies
Understanding the pharmacological profile of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] requires detailed interaction studies. These typically involve:
- Binding Affinity Assessments : Investigations into how the compound interacts with specific enzymes or receptors are crucial for determining its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance are often employed .
Comparative Analysis with Related Compounds
To contextualize the significance of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane], it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Spiro[4.5]decane | Bicyclic structure with two rings | Less complex than pyrrole-containing structures |
| Spirooxindole | Contains an indole moiety | Notable for anti-inflammatory properties |
| Spirocyclic lactams | Contains a lactam ring | Exhibits antibiotic activity |
| Spironolactone | Contains a steroid framework | Widely used as a diuretic |
The uniqueness of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] lies in its specific combination of heterocyclic and carbocyclic components along with its promising biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the spiro structure. For example:
- A study published in January 2024 highlighted the synthesis of novel spiro pyrrolo derivatives that exhibited significant anti-inflammatory activity against COX enzymes . The most potent compounds were found to have hemolytic inhibition comparable to standard drugs.
These findings underscore the potential of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] as a candidate for further pharmacological development.
Mechanism of Action
The mechanism by which Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating biological pathways and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] and various pyrrolopyrazine derivatives .
Uniqueness
What sets Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] apart is its specific ring fusion and spiro linkage, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane], a member of the spirocyclic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may contribute to its diverse pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21N3
- Molecular Weight : 279.38 g/mol
- CAS Number : 845552-76-3
The structural characteristics of spiro compounds often enhance their biological activity by influencing their interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various spiro compounds. For instance, spiro-pyrrolidine derivatives have shown significant antibacterial and antifungal activities against a range of pathogens:
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Spiro[1,2-dihydropyrrolo[2,3-c]pyridine] | Antibacterial | <125 | E. coli, Pseudomonas aeruginosa |
| Spiro[1,2-dihydropyrrolo[2,3-c]pyridine] | Antifungal | 75 | Candida albicans |
| Spiro-pyrrolidine derivatives | Antibacterial | 75-150 | Bacillus subtilis, Enterococcus faecalis |
These findings suggest that spiro[1,2-dihydropyrrolo[2,3-c]pyridine] could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, spiro compounds have been investigated for their anticancer potential. Some derivatives have demonstrated cytotoxic effects on cancer cell lines:
- Case Study : A study reported that certain spirocyclic compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines .
The mechanisms through which spiro[1,2-dihydropyrrolo[2,3-c]pyridine] exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some spiro compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The lipophilic nature of these compounds may allow them to integrate into cell membranes, disrupting their integrity and function.
Synthesis and Derivatives
The synthesis of spiro[1,2-dihydropyrrolo[2,3-c]pyridine] typically involves cycloaddition reactions that yield the desired structure efficiently. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For example:
Q & A
Q. What are the foundational synthetic routes for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]?
The synthesis typically involves multicomponent cycloaddition strategies. For example, 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient dipolarophiles (e.g., cyclobutane-derived ketones) yield the spiro framework. This method avoids chromatography by isolating products via crystallization under mild conditions . Alternative routes include ring-opening strategies for functionalized intermediates, as demonstrated in dihydropyrrolo[3,4-c]pyrazol-6(1H)-one syntheses .
Q. Which analytical techniques are critical for characterizing this spiro compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm spiro connectivity and dihydropyrrolo-pyridine fusion.
- Mass spectrometry (GC-MS/HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography for absolute stereochemical determination, particularly in cases of chiral spiro centers .
- IR spectroscopy to track functional group transformations (e.g., carbonyl stretches in cyclobutane rings) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for large-scale synthesis?
Microwave-assisted protocols significantly enhance regioselectivity and reduce reaction times (e.g., pyrano[2,3-c]pyridine derivatives synthesized in ≤2 hours with >85% yields) . Solvent-free conditions and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) improve atom economy. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) avoids column chromatography .
Q. What mechanistic insights explain the regioselectivity of spirocyclization?
Density functional theory (DFT) studies suggest that spiro formation is driven by steric and electronic factors. For example, the cyclobutane ring’s strain promotes nucleophilic attack at the pyrrolo[2,3-c]pyridine’s C3 position, while electron-withdrawing substituents (e.g., NO₂, Cl) stabilize transition states in 1,3-dipolar cycloadditions . Kinetic control often dominates over thermodynamic pathways in spiro annulation .
Q. How do structural modifications impact biological activity?
- Proton pump inhibition : Substitution at the pyrrolo nitrogen with electron-donating groups (e.g., methyl) enhances reversible binding to H⁺/K⁺-ATPase, as shown in KR100958829B1 patent data .
- Antioxidant activity : Pyrano[2,3-c]pyridine moieties increase radical scavenging (IC₅₀ ~223 µM), while electron-withdrawing groups (Cl, Br) further enhance DPPH quenching .
- Rigidification : Spirocyclobutane’s conformational restraint improves metabolic stability compared to non-spiro analogs .
Q. How should contradictory data on biological efficacy be resolved?
Case study: If one study reports potent proton pump inhibition while another shows weak activity, analyze:
- Substituent effects : Compare methyl vs. phenyl groups at the spiro junction.
- Assay conditions : Differences in pH (e.g., gastric vs. neutral) may alter ionization states.
- Enantiomeric purity : Chiral spiro centers (e.g., 3aR,11bR in ) can lead to divergent activity. Validate using enantioselective synthesis and chiral HPLC .
Q. What computational tools predict structure-activity relationships (SAR)?
Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values for antioxidant activity . Molecular docking (e.g., AutoDock Vina) identifies key interactions with proton pump binding pockets, guiding rational design .
Q. What alternative strategies exist for spiro scaffold diversification?
- One-step cyano-to-pyrrolidine conversion : Enables rapid access to octahydro-1H-pyrrolo[2,3-c]pyridine intermediates .
- Ring-opening/ring-closing metathesis : Functionalizes cyclobutane rings without disrupting the spiro core .
- Post-synthetic acylation : Introduces acyl groups at the piperidine nitrogen for library expansion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
